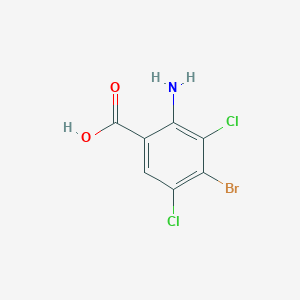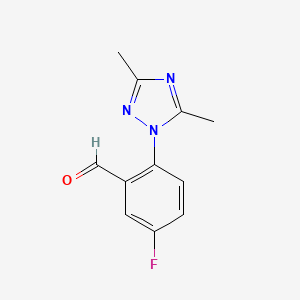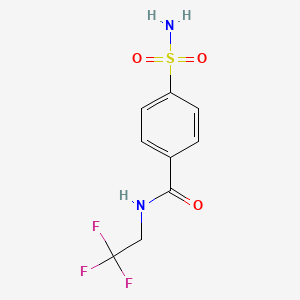
Tert-butyl 4-(pyridine-2-amido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(pyridine-2-amido)benzoate: is a chemical compound with significant potential in various scientific research fields. It is known for its unique structural characteristics and versatile properties, making it a valuable compound in drug development, catalysis, and material sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(pyridine-2-amido)benzoate can be achieved through various methods. One common approach involves the amidation of N-Alloc-, N-Boc-, and N-Cbz-protected amines under mild conditions. This method uses isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which react with Grignard reagents to produce the corresponding amides .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 4-(pyridine-2-amido)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used.
Major Products Formed: The major products formed from the reactions of this compound vary depending on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted products.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl 4-(pyridine-2-amido)benzoate is used as an intermediate in the synthesis of other compounds.
Biology: In biological research, this compound is studied for its potential as a building block for biologically active molecules. It may be used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets.
Medicine: Its unique properties make it a valuable candidate for creating new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in catalysis and material sciences. Its versatile properties enable its use in various industrial processes, including the production of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(pyridine-2-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate: An intermediate for the preparation of antiviral protease inhibitors.
Tert-butyl 4-(2-amino-ethyl)-benzoate: A related compound with different functional groups and applications.
Uniqueness: Tert-butyl 4-(pyridine-2-amido)benzoate stands out due to its unique structural characteristics, which confer specific properties and reactivity.
Propriétés
Formule moléculaire |
C17H18N2O3 |
|---|---|
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
tert-butyl 4-(pyridine-2-carbonylamino)benzoate |
InChI |
InChI=1S/C17H18N2O3/c1-17(2,3)22-16(21)12-7-9-13(10-8-12)19-15(20)14-6-4-5-11-18-14/h4-11H,1-3H3,(H,19,20) |
Clé InChI |
WWGGJGGMKHXDQL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(1-aminocyclopropyl)formamido]acetate](/img/structure/B15307297.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine](/img/structure/B15307303.png)


![6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15307320.png)




![2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B15307341.png)


![(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid](/img/structure/B15307359.png)

